

physical and chemical properties of 2-Amino-5-methoxy-1-methylbenzimidazole

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Compound of Interest

Compound Name: 2-Amino-5-methoxy-1-methylbenzimidazole

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An In-depth Technical Guide to 2-Amino-5-methoxy-1-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **2-Amino-5-methoxy-1-methylbenzimidazole**, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, offering detailed data and experimental insights to support research and development efforts.

Molecular and Physicochemical Profile

2-Amino-5-methoxy-1-methylbenzimidazole, with the CAS Number 1805-02-3, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making its derivatives, such as this one, promising candidates for drug discovery programs.^{[1][2]}

Structural and Basic Information

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ N ₃ O	[3]
Molecular Weight	177.20 g/mol	[3]
IUPAC Name	5-methoxy-1-methyl-1H-benzimidazol-2-amine	[4]
Synonyms	5-methoxy-1-methyl-benzimidazol-2-amine	[3]
CAS Number	1805-02-3	[3]
SMILES	<chem>CN1C2=CC=C(OC)C=C2N=C1N</chem>	[3]
InChI Key	B TSAWSKQHDFYIU-UHFFFAOYSA-N	[4]

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not readily available in the public domain, computational models provide valuable predictions for its physicochemical properties.

Property	Predicted Value	Source(s)
Melting Point	222-222.5 °C (decomposes)	[5]
Boiling Point	372.7 ± 34.0 °C	[5]
Density	1.28 ± 0.1 g/cm ³	[5]
Flash Point	179.2 °C	[5]
pKa	10.59 ± 0.10 (for a related compound)	[6]
LogP	1.1641	[3]
Topological Polar Surface Area (TPSA)	53.07 Å ²	[3]

Note on Data: The melting point is predicted with decomposition and was determined in a solution of ethanol and benzene.[5] The pKa value is for the related compound 2-amino-5-benzoyl-benzimidazole and serves as an estimate.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Amino-5-methoxy-1-methylbenzimidazole**. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amino protons. The aromatic protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring. The N-methyl and methoxy protons will each present as sharp singlets. The amino protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the imidazole ring. Aromatic carbons will resonate in the range of 100-150 ppm, while the N-methyl and methoxy carbons will appear at higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Amino-5-methoxy-1-methylbenzimidazole** is expected to exhibit the following characteristic absorption bands:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretching (amino group)	3400-3300
C-H stretching (aromatic)	3100-3000
C-H stretching (aliphatic)	3000-2850
C=N stretching (imidazole ring)	1630-1575
N-H bending (amino group)	1650-1580
C-O stretching (methoxy group)	1275-1200 (asymmetric), 1075-1020 (symmetric)

The presence of a primary amino group can be confirmed by the scissoring mode observed around 1618 and 1536 cm⁻¹.^[8]

Mass Spectrometry (MS)

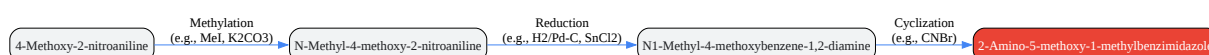
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Amino-5-methoxy-1-methylbenzimidazole**, the molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation pattern of benzimidazoles often involves the sequential loss of hydrogen cyanide (HCN).^[9]^[10]

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established methods. A common and effective route involves the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent.

A plausible synthetic workflow for **2-Amino-5-methoxy-1-methylbenzimidazole** is outlined below:



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Caption: Proposed synthetic pathway for **2-Amino-5-methoxy-1-methylbenzimidazole**.

Experimental Protocol: General Synthesis of 2-Aminobenzimidazoles

This protocol is a general representation and may require optimization for the specific synthesis of **2-Amino-5-methoxy-1-methylbenzimidazole**.

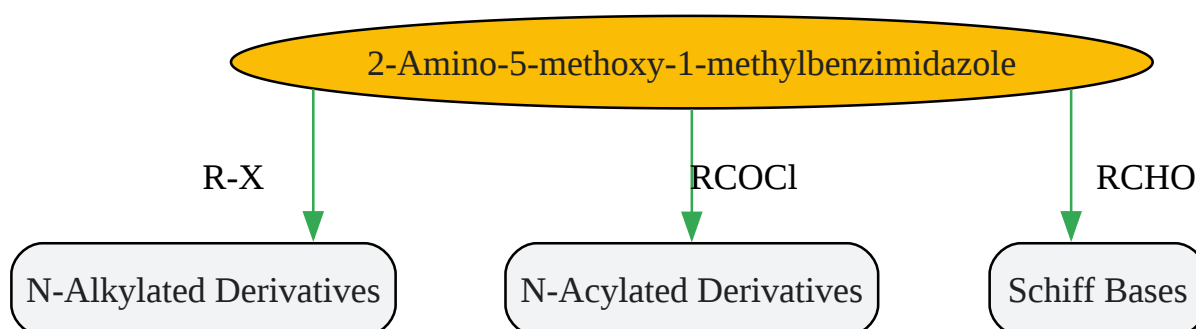
- **Reduction of the Nitro Group:** The starting material, N-Methyl-4-methoxy-2-nitroaniline, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, hydrogen gas with a palladium on carbon catalyst or stannous chloride (SnCl_2) in hydrochloric acid, is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation of the Diamine:** After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude N¹-Methyl-4-methoxybenzene-1,2-diamine is then purified, often by column chromatography.
- **Cyclization Reaction:** The purified diamine is dissolved in a suitable solvent, such as ethanol or methanol. Cyanogen bromide (CNBr) is added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction mixture is stirred for several hours until completion.
- **Final Product Isolation and Purification:** The reaction is quenched, typically with a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude **2-Amino-5-methoxy-1-methylbenzimidazole**. Final purification is achieved through recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of **2-Amino-5-methoxy-1-methylbenzimidazole** is primarily dictated by the nucleophilic character of the exocyclic amino group and the imidazole ring nitrogens.

- N-Alkylation and N-Arylation: The amino group can undergo reactions with various electrophiles, such as alkyl halides and aryl halides, to yield substituted derivatives.[11]
- Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of the corresponding amides.
- Reactions with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases.

The benzimidazole ring itself is generally stable to oxidation.



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Caption: Key reactions of the 2-amino group in **2-Amino-5-methoxy-1-methylbenzimidazole**.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of therapeutic areas.[2][12] The 2-aminobenzimidazole core, in particular, is a common structural motif in biologically active molecules.[11]

Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological activities, including:

- Anticancer: Certain derivatives have shown potential as anticancer agents.[13]
- Antimicrobial: The benzimidazole core is present in many antimicrobial drugs.
- Antiviral: Some derivatives have exhibited antiviral properties.

- Antihypertensive: Benzimidazole-containing compounds are used as antihypertensive agents.
- Anti-inflammatory and Analgesic: These activities have also been reported for this class of compounds.[1]

The specific biological activities of **2-Amino-5-methoxy-1-methylbenzimidazole** are not extensively documented in publicly available literature. However, its structural similarity to other pharmacologically active benzimidazoles suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.

Safety and Handling

Detailed toxicology data for **2-Amino-5-methoxy-1-methylbenzimidazole** is not readily available. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and storage information.

Conclusion

2-Amino-5-methoxy-1-methylbenzimidazole is a substituted benzimidazole with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, spectroscopic characteristics, synthetic approaches, and potential reactivity. While further experimental validation of some of the predicted data is required, this document serves as a valuable technical resource for researchers and scientists working with this compound and its derivatives. The versatile benzimidazole scaffold continues to be a fertile ground for the development of novel therapeutics, and compounds like **2-Amino-5-methoxy-1-methylbenzimidazole** represent promising starting points for such endeavors.

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